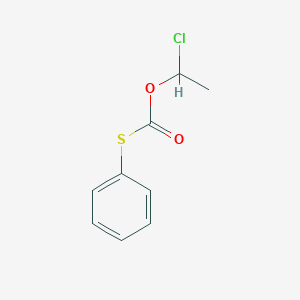

O-(1-Chloroethyl) S-Phenyl Thiocarbonate

Description

O-(1-Chloroethyl) S-Phenyl Thiocarbonate is a synthetic thiocarbonate derivative characterized by the presence of a 1-chloroethyl group (O-(CH₂CHCl)) and a phenylthio group (S-Ph) attached to a central carbonyl sulfur (C=O-S) backbone. Thiocarbonates, in general, are organosulfur compounds with diverse applications in agrochemicals, pharmaceuticals, and fragrance chemistry due to their unique reactivity and stability profiles . For instance, thiocarbonates with halogenated alkyl groups (e.g., chloroethyl) may exhibit enhanced electrophilicity, influencing their reactivity in synthetic pathways or pesticidal activity .

Properties

Molecular Formula |

C9H9ClO2S |

|---|---|

Molecular Weight |

216.68 g/mol |

IUPAC Name |

1-chloroethyl phenylsulfanylformate |

InChI |

InChI=1S/C9H9ClO2S/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

MSKUAMMKERLBDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)SC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

O-(1-Chloroethyl) S-Phenyl Thiocarbonate can be synthesized through a reaction involving benzenethiol and 1-chloroethyl chloroformate. This synthesis route is noted for its efficiency compared to traditional methods that often require unstable intermediates or toxic reagents . The compound exhibits properties typical of thiocarbonates, including susceptibility to nucleophilic attack and the ability to form thiocarbonate esters.

Applications in Organic Synthesis

2.1. Precursor for Thiocarbonate Esters

The compound serves as a valuable precursor for synthesizing thiocarbonate esters, which can be further transformed into various derivatives. For example, phenyl chlorothionoformate derived from this compound reacts with hydroxyl groups to yield thiocarbonate esters, which are useful in organic synthesis . This transformation is particularly relevant in the preparation of complex organic molecules where sulfur functionalities are required.

2.2. Deoxygenation Reagents

This compound can be employed as a reagent for deoxygenation reactions. The ability to convert ribonucleosides into deoxyribonucleosides via reduction with tributyltin hydride showcases its utility in nucleic acid chemistry, facilitating the synthesis of essential building blocks for oligonucleotide synthesis .

Medicinal Chemistry Applications

3.1. Prodrug Development

One of the notable applications of this compound is in the development of prodrugs, specifically 1-(acyloxy)-alkyl carbamate derivatives. These prodrugs are designed to enhance bioavailability and reduce irritation when administered topically or orally . The incorporation of this thiocarbonate into drug formulations can improve pharmacokinetic profiles, making it a critical component in pharmaceutical development.

3.2. Anticancer Activity

Recent studies have indicated that compounds derived from this compound exhibit anticancer properties. For instance, thieno[2,3-b]pyridine derivatives synthesized using this thiocarbonate have shown potential as anticancer agents due to their ability to inhibit tumor cell proliferation . The exploration of these derivatives could lead to novel therapeutic agents with improved efficacy against various cancers.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Thiocarbonate Compounds

Structural and Functional Comparisons

The table below compares O-(1-Chloroethyl) S-Phenyl Thiocarbonate with structurally related thiocarbonates, focusing on molecular features, applications, and synthesis methods:

Key Research Findings

- Reactivity and Stability: Chlorinated alkyl groups (e.g., in this compound) likely increase electrophilic character compared to non-halogenated analogs like O,S-diethyl thiocarbonate, making them more reactive in nucleophilic substitution reactions .

- Applications: Fragrance Chemistry: O,S-Diethyl thiocarbonate contributes to the sulfury-fruity odor profile of Indian cress absolute, highlighting the role of thiocarbonates in natural product extracts .

Synthetic Challenges :

- Thiocarbonates with bulky or halogenated substituents (e.g., 1-chloroethyl) may require specialized coupling agents or catalysts to achieve high yields, as seen in the synthesis of Alkyl S-Benzyl thiocarbonates using PhOCSCl .

Preparation Methods

Chloroformate Intermediate Synthesis

The synthesis begins with the production of 1-chloroethyl chloroformate, a critical precursor. Patent US5298646A details a free radical-initiated chlorination process using ethyl chloroformate and molecular chlorine (Cl₂) in a distillation reactor. The reaction occurs in a rectifying-stripping column system, where:

-

Ethyl chloroformate is introduced at the top of the rectifying zone.

-

Cl₂ gas is countercurrently fed into the stripping zone.

-

Temperatures range from 50°C to 120°C, with optimal yields at 90–120°C.

This setup minimizes dichloroethyl chloroformate by-products (<2% yield) while achieving 45–50% conversion to 1-chloroethyl chloroformate. The reaction mechanism proceeds via free radical chain propagation, initiated by 2,2'-azobis(2-methylpropanenitrile).

Thiocarbonate Formation

The 1-chloroethyl chloroformate intermediate reacts with benzenethiol to form this compound. This step typically occurs under anhydrous conditions with a base (e.g., pyridine) to scavenge HCl. Key parameters include:

-

Molar ratio : 1:1 stoichiometry between chloroformate and benzenethiol.

-

Solvent : Dichloromethane or tetrahydrofuran (THF).

-

Reaction time : 4–6 hours at 0–5°C to prevent thermal degradation.

Reaction Optimization Strategies

Temperature and Pressure Effects

The chlorination step is highly temperature-sensitive. Elevated temperatures (>120°C) promote over-chlorination, while lower temperatures (<90°C) reduce reaction rates. Pressure is maintained slightly above atmospheric (1.2–1.5 bar) to enhance Cl₂ solubility.

Catalysts and Initiators

Free radical initiators like 2,2'-azobis(2-methylpropanenitrile) improve selectivity by accelerating the formation of chloroethyl radicals. Initiator concentrations of 0.1–0.5 wt% relative to ethyl chloroformate yield optimal results.

Analytical Characterization

Post-synthesis analysis employs gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. Representative data from patent US5298646A illustrates typical product distributions:

| Component | Area % (Example I) | Area % (Example II) |

|---|---|---|

| Ethyl chloroformate | 18.8 | 47.9 |

| 1-Chloroethyl chloroformate | 45.4 | 29.0 |

| 2-Chloroethyl chloroformate | 34.7 | 22.2 |

| Dichloroethyl chloroformate | 1.06 | 0.9 |

¹H NMR (CDCl₃) of the final thiocarbonate product shows characteristic peaks at δ 1.80 (d, CH₃Cl), δ 4.40 (q, OCH₂), and δ 7.30–7.50 (m, phenyl).

Comparative Analysis with Alternative Methods

Traditional liquid-phase chlorination methods produce higher dichloroethyl by-products (10–15%) compared to the distillation reactor approach (<2%). Alternative routes using thiophenyl chloroformate derivatives face challenges in regioselectivity and require expensive catalysts.

Industrial-Scale Production Considerations

Continuous vs. Batch Processes

The patent describes a semi-batch system with continuous Cl₂ feeding and periodic product removal. Scalability tests indicate:

-

Throughput : 5–10 kg/hr in pilot-scale reactors.

-

Purity : >98% after fractional distillation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(1-Chloroethyl) S-Phenyl Thiocarbonate with high regioselectivity?

- Methodological Answer : The compound can be synthesized via regioselective introduction of the S-phenyl thiocarbonate group using phenyl chlorothionoformate (PhOCSCl) as a key reagent. For example, reacting glucose derivatives with PhOCSCl under controlled conditions (e.g., low temperature, inert atmosphere) achieves selective functionalization at specific positions (e.g., 2- or 3-OH groups in sugars) with minimal side reactions. This method, adapted from thiocarbonate syntheses in carbohydrate chemistry, yields regioselectivity >90% in model systems .

- Key Parameters : Temperature (−10°C to 0°C), solvent polarity (e.g., dichloromethane), and stoichiometric excess of PhOCSCl (1.2–1.5 eq) are critical for reproducibility.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹³C NMR is essential to confirm the thiocarbonate moiety (C=S resonance at δ ~190–210 ppm) and distinguish it from carbonyl analogs. ¹H NMR resolves the chloroethyl group (δ 1.5–1.8 ppm for CH2Cl, split into quartets due to coupling with adjacent CH3) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]+ ion for C9H9ClO2S: calc. 232.997, obs. 232.995) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly when the chloroethyl group induces chiral centers.

Advanced Research Questions

Q. How do reaction conditions influence the stability and decomposition pathways of this compound?

- Methodological Answer : Stability studies reveal that the compound undergoes rapid cleavage under nucleophilic conditions. For instance:

- TBAF/DMSO System : Cleaves the thiocarbonate within 5 minutes at 25°C via fluoride-induced desulfurization, yielding phenyl disulfides and chloroethanol derivatives .

- Oxidative Conditions : H2O2 in acetic acid (20°C, 4 days) leads to sulfoxide formation (50–55% yield), while stronger oxidants (e.g., mCPBA) risk over-oxidation to sulfones .

- Mitigation Strategy : Stabilize the compound by storing it under anhydrous, inert atmospheres (argon) and avoiding protic solvents.

Q. What mechanistic insights explain the regioselectivity of thiocarbonate formation in complex substrates?

- Methodological Answer : Regioselectivity arises from steric and electronic factors. In polyol substrates (e.g., sugars), the most nucleophilic hydroxyl group (often primary or equatorial OH) reacts preferentially with PhOCSCl. Computational modeling (DFT) supports this by showing lower activation energy for nucleophilic attack at less hindered sites .

- Experimental Validation : Competitive kinetics experiments using deuterated analogs or steric hindrance modifiers (e.g., bulky protecting groups) can isolate electronic vs. steric contributions.

Q. How can researchers resolve contradictions in reported reaction yields for thiocarbonate derivatives?

- Methodological Answer : Discrepancies often stem from subtle variations in:

- Workup Protocols : Incomplete removal of pyridine (used as a base) may artificially inflate yields. Use aqueous HCl washes (pH <3) to quench residual reagents .

- Purity of Starting Materials : Trace moisture in PhOCSCl reduces effective concentration. Distill reagents under reduced pressure (≤1 mmHg) before use.

- Quantification Methods : Replace gravimetric analysis with HPLC-UV (λ = 254 nm) for accurate yield determination, especially in small-scale reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.